Cas no 1105234-88-5 (2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)

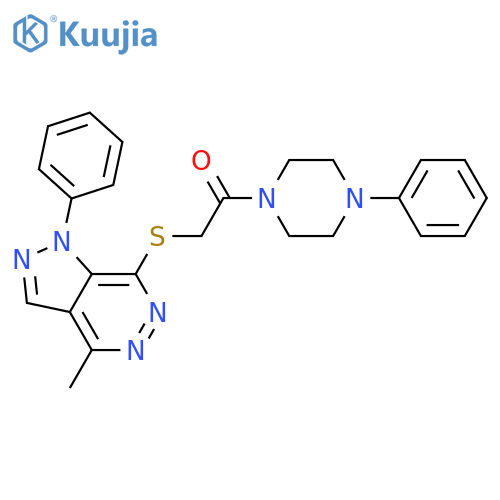

1105234-88-5 structure

商品名:2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

- F5481-0007

- 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

- 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

- 1105234-88-5

- 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

- VU0644239-1

- AKOS024509842

-

- インチ: 1S/C24H24N6OS/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(27-26-18)32-17-22(31)29-14-12-28(13-15-29)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3

- InChIKey: JVXYIGWVAAFBAI-UHFFFAOYSA-N

- ほほえんだ: S(C1=C2C(C=NN2C2C=CC=CC=2)=C(C)N=N1)CC(N1CCN(C2C=CC=CC=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 444.17323058g/mol

- どういたいしつりょう: 444.17323058g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 618

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5481-0007-5μmol |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-20μmol |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-2mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-5mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-20mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-25mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-30mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-40mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5481-0007-50mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 90%+ | 50mg |

$160.0 | 2023-05-21 | |

| Life Chemicals | F5481-0007-3mg |

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |

1105234-88-5 | 3mg |

$63.0 | 2023-09-10 |

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1105234-88-5 (2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量